![molecular formula C40H55F3N8O12 B8146649 Deltorphin 2 (TFA)](/img/structure/B8146649.png)
Deltorphin 2 (TFA)
描述
Deltorphin 2 (TFA), also known as [D-Ala2]-Deltorphin II TFA, is a selective peptide agonist for the delta opioid receptor. It is an amphibian heptapeptide that exhibits high affinity and selectivity for delta opioid receptors. This compound is known for its enzymatic stability and is considered the most selective natural delta opioid receptor agonist .
准备方法
Synthetic Routes and Reaction Conditions: Deltorphin 2 (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide chain is elongated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure. After the assembly of the peptide chain, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .
Industrial Production Methods: Industrial production of Deltorphin 2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the synthesized peptide to achieve the desired purity levels .
化学反应分析
Types of Reactions: Deltorphin 2 (TFA) primarily undergoes binding interactions with the delta opioid receptor. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and OxymaPure for peptide bond formation.
Major Products Formed: The primary product formed from the hydrolysis of Deltorphin 2 (TFA) is the individual amino acids that constitute the peptide .
科学研究应用
Introduction to Deltorphin 2 (TFA)
Deltorphin 2, a naturally occurring peptide derived from the skin of the giant monkey frog (Phyllomedusa bicolor), is known for its selective affinity for delta-opioid receptors. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and neuroprotection. The trifluoroacetate salt form (Deltorphin 2 TFA) is commonly utilized in various scientific studies to explore its effects and mechanisms.
Pain Management
Deltorphin 2 has been extensively studied for its analgesic properties. Research indicates that it acts as a potent agonist at delta-opioid receptors, providing effective pain relief without the typical side effects associated with mu-opioid receptor agonists.
- Mechanism of Action : Deltorphin 2 selectively binds to delta-opioid receptors, triggering analgesic pathways while minimizing the risk of dependence and addiction seen with other opioid medications .
- Case Studies : In murine models, deltorphin II demonstrated significant antinociceptive effects, even in mu-opioid receptor-deficient mice, suggesting its unique mechanism that bypasses traditional opioid pathways .
Neuroprotection
Recent studies have highlighted the neuroprotective effects of Deltorphin 2 in models of ischemia-reperfusion injury.
- Research Findings : In a rat model of myocardial ischemia-reperfusion injury, administration of Deltorphin 2 resulted in a decreased infarction zone to risk zone ratio, indicating protective effects on cardiac tissues . This suggests potential applications in preventing neuronal damage during ischemic events.
Radioligand Binding Studies
Deltorphin 2 has been utilized in radioligand binding assays to study opioid receptor interactions.
- Synthesis of Analogues : Researchers have synthesized halogenated analogues of Deltorphin 2 for use in imaging studies. These compounds showed varying affinities for delta-opioid receptors, enhancing the understanding of receptor-ligand interactions .
- Autoradiography Applications : The development of radiolabeled versions of Deltorphin 2 has facilitated in vivo imaging studies, allowing researchers to visualize receptor distribution and activity in brain tissues .
Drug Discovery and Development
The unique properties of Deltorphin 2 make it a valuable candidate in drug discovery efforts aimed at developing safer analgesics.
- Biased Signaling Research : Recent investigations into biased signaling pathways associated with delta-opioid receptors have positioned Deltorphin 2 as a reference compound for evaluating new drug candidates that target these pathways .
- Clinical Trials : Compounds derived from or related to Deltorphin 2 are being explored in clinical trials for their efficacy in treating chronic pain conditions while maintaining a favorable safety profile .
Comparative Data on Deltorphin Analogues
The following table summarizes key differences among various deltorphin analogues based on their receptor binding affinities:
Peptide | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) |
---|---|---|---|
[D-Ala2]Deltorphin II | >1000 | 0.34 ± 0.1 | >1000 |
Halogenated Analogue (pF) | >1000 | 6 ± 2.47 | >1000 |
Halogenated Analogue (pCl) | >1000 | 2.44 ± 0.08 | >1000 |
Halogenated Analogue (pI) | >1000 | 0.76 ± 0.45 | >1000 |
Halogenated Analogue (pBr) | >1000 | 0.74 ± 0.36 | >1000 |
Halogenated Analogue (pNH₂) | >1000 | 26 ± 4.16 | >1000 |
This data illustrates the selectivity of deltorphins towards delta-opioid receptors compared to mu and kappa receptors, reinforcing their potential as safer analgesics.
作用机制
Deltorphin 2 (TFA) exerts its effects by selectively binding to delta opioid receptors. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This activation triggers downstream signaling pathways involving protein kinase C (PKC), phosphatidylinositol-3-kinase (PI3-kinase), and extracellular signal-regulated kinase (ERK1/2). These pathways contribute to the compound’s analgesic and cardioprotective effects .
相似化合物的比较
Deltorphin 2 (TFA) is unique due to its high selectivity and affinity for delta opioid receptors. Similar compounds include:
[D-Ala2]-Deltorphin I: Another selective delta opioid receptor agonist with similar properties but different amino acid sequences.
[D-Ala2, Glu4]-Deltorphin: A modified version with altered amino acids to study structure-activity relationships.
Deltorphin 2 (TFA) stands out due to its superior selectivity and stability, making it a valuable tool in opioid receptor research .
生物活性
Deltorphin 2 (TFA), a naturally occurring peptide derived from the skin of the giant monkey frog (Phyllomedusa bicolor), is recognized for its selective agonistic activity at the δ-opioid receptor (DOR). This article provides an in-depth examination of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Structure and Synthesis
Deltorphin 2 has the following amino acid sequence: Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2. The compound can be synthesized through solid-phase peptide synthesis (SPPS), allowing for modifications that enhance its potency and selectivity. For instance, the substitution of D-Ala with other amino acids has been shown to affect binding affinity and biological activity.
Receptor Affinity
Deltorphin 2 exhibits high selectivity for DOR over μ-opioid receptors (MOR) and κ-opioid receptors (KOR). Studies have demonstrated that it binds to DOR with a dissociation constant () in the low nanomolar range, indicating strong receptor affinity. Table 1 summarizes key receptor binding data:
Compound | Receptor Type | (nM) |
---|---|---|
Deltorphin 2 | DOR | 0.76 |
Deltorphin I | DOR | 1.45 |
[D-Ala2]-Deltorphin II | DOR | 1.03 |
Antinociceptive Effects
Deltorphin 2 has been extensively studied for its antinociceptive properties. In vivo experiments, particularly using tail-flick and tail-immersion tests in rodents, have shown that it produces significant analgesic effects. The dose-response relationship indicates that higher doses lead to increased latency in pain response, confirming its efficacy as an analgesic agent.
- Case Study : In a study involving the administration of deltorphin analogs (DEL-6 and DK-4), results indicated a dose-dependent increase in tail-immersion latencies, with maximal effects observed at 20 nmol doses administered intracerebroventricularly (i.c.v.) .
The analgesic effects of deltorphin 2 are primarily mediated through the activation of DOR. Functional assays have confirmed that deltorphin 2 acts as a full agonist at this receptor, leading to downstream signaling events that result in pain modulation. Notably, the analgesic effects can be blocked by selective DOR antagonists such as naltrindole, validating the role of DOR in mediating these responses .
Structure-Activity Relationships (SAR)
Modifications to the structure of deltorphin 2 have been explored to enhance its pharmacological profile. For instance, substituting certain amino acids has resulted in analogs with improved potency and selectivity for DOR:
- D-MeAla Substitution : Introduction of D-MeAla at position 2 has shown increased antinociceptive potency compared to the parent peptide.
- Halogenation : Halogenated analogs have also been developed, demonstrating increased binding affinity correlating with the size of the halogen substituent .
Therapeutic Implications
Given its potent analgesic properties and selective action on DOR, deltorphin 2 holds promise for therapeutic applications in pain management. Its unique mechanism may provide advantages over traditional opioid therapies by reducing side effects commonly associated with MOR activation, such as respiratory depression and addiction potential.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N8O10.C2HF3O2/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24;3-2(4,5)1(6)7/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50);(H,6,7)/t22-,26+,27+,28+,31+,32+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNUZKKWMPYQE-CEULVJOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55F3N8O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。